Cas no 2171469-19-3 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}hex-5-enoic acid)

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}hex-5-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}hex-5-enoic acid
- 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}hex-5-enoic acid
- 2171469-19-3
- EN300-1539308
-
- Inchi: 1S/C27H25N3O5/c1-2-3-13-23(26(32)33)29-25(31)24-22(14-8-15-28-24)30-27(34)35-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h2,4-12,14-15,21,23H,1,3,13,16H2,(H,29,31)(H,30,34)(H,32,33)
- InChI Key: OGSUNKDPRRGXMM-UHFFFAOYSA-N
- SMILES: O(C(NC1=CC=CN=C1C(NC(C(=O)O)CCC=C)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 471.17942091g/mol
- Monoisotopic Mass: 471.17942091g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 10
- Complexity: 752
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 118Ų
- XLogP3: 4.8
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}hex-5-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1539308-500mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}hex-5-enoic acid |
2171469-19-3 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1539308-100mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}hex-5-enoic acid |
2171469-19-3 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1539308-250mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}hex-5-enoic acid |
2171469-19-3 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1539308-2500mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}hex-5-enoic acid |
2171469-19-3 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1539308-5000mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}hex-5-enoic acid |
2171469-19-3 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1539308-50mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}hex-5-enoic acid |
2171469-19-3 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1539308-1.0g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}hex-5-enoic acid |
2171469-19-3 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1539308-1000mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}hex-5-enoic acid |
2171469-19-3 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1539308-10000mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}hex-5-enoic acid |
2171469-19-3 | 10000mg |
$14487.0 | 2023-09-26 |
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}hex-5-enoic acid Related Literature
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
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Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415
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5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
Additional information on 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}hex-5-enoic acid
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}hex-5-enoic acid: A Comprehensive Overview
The compound 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}hex-5-enoic acid, identified by the CAS number 2171469-19-3, is a complex organic molecule with significant potential in various fields of chemistry and biology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery, material science, and biochemistry. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in understanding its properties and uses.
The molecular structure of 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}hex-5-enoic acid comprises a pyridine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group and a formamido side chain attached to a hexenoic acid moiety. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in stabilizing the molecule during synthetic processes. Recent studies have highlighted the importance of such protecting groups in enhancing the efficiency of peptide coupling reactions, making this compound a valuable tool in medicinal chemistry.
The hexenoic acid component of the molecule introduces unsaturation, which can influence the compound's physical properties, such as solubility and reactivity. This feature makes it an interesting candidate for applications in lipid research and membrane interactions. Moreover, the pyridine ring's electron-withdrawing effects can modulate the electronic properties of the molecule, potentially enhancing its bioactivity or reactivity in specific chemical environments.
Recent advancements in synthetic methodologies have enabled more efficient routes to construct this compound. For instance, researchers have employed microwave-assisted synthesis to streamline the formation of the Fmoc-amino pyridine intermediate. Such techniques not only reduce reaction times but also improve yields, making large-scale production more feasible. Additionally, computational chemistry tools have been utilized to predict the molecule's conformational preferences and interaction patterns with biological targets, providing valuable insights for drug design.
In terms of applications, 2-{3-({(9H-fluoren-9-yil)methoxycarbonyl}amino)pyridin=2-yilformamido}hex=5-enoyl acid has shown promise in several areas. In drug discovery, its structure suggests potential as a lead compound for developing new therapeutics targeting specific protein-protein interactions or enzyme activities. In material science, its unique combination of functional groups could be exploited for designing novel polymers or surfactants with tailored properties.
Furthermore, recent studies have explored the use of this compound as a building block for constructing more complex molecules with enhanced functionality. For example, researchers have incorporated it into peptide libraries to screen for bioactive sequences with potential therapeutic applications. The versatility of this compound lies in its ability to serve as both a protective group carrier and a functionalized scaffold for further modifications.
In conclusion, CAS 2171469=19=3 represents a significant advancement in organic synthesis and molecular design. Its unique structure and versatile properties position it as a valuable asset in multiple scientific domains. As research continues to uncover new applications and optimize synthetic strategies, this compound is poised to play an increasingly important role in both academic and industrial settings.
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